molecular formula C8H5Br3O B089285 2,2-Dibromo-1-(4-bromophenyl)ethanone CAS No. 13195-79-4

2,2-Dibromo-1-(4-bromophenyl)ethanone

Cat. No.: B089285
CAS No.: 13195-79-4
M. Wt: 356.84 g/mol
InChI Key: KFTUNOVZJWIKFX-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-bromophenyl)ethanone is an organobromine compound with the molecular formula C(_8)H(_5)Br(_3)O. It is also known as α,α,p-Tribromoacetophenone. This compound is characterized by the presence of three bromine atoms and a phenyl group attached to an ethanone backbone. It is commonly used in organic synthesis and various chemical research applications due to its reactivity and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4-bromoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:

C8H7BrO+2Br2C8H5Br3O+2HBr\text{C}_8\text{H}_7\text{BrO} + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_5\text{Br}_3\text{O} + 2\text{HBr} C8​H7​BrO+2Br2​→C8​H5​Br3​O+2HBr

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous bromination processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The compound can be reduced to form 4-bromoacetophenone or other derivatives.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Major Products:

    Nucleophilic Substitution: Substituted ethanones.

    Reduction: 4-bromoacetophenone.

    Oxidation: 4-bromobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(4-bromophenyl)ethanone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-bromophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.

Comparison with Similar Compounds

    4-Bromoacetophenone: Lacks the additional bromine atoms, making it less reactive in certain substitution reactions.

    2,2,2-Tribromoethanol: Contains three bromine atoms but differs in structure and reactivity.

    2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar structure but with a dimethylamino group, altering its chemical properties.

Uniqueness: 2,2-Dibromo-1-(4-bromophenyl)ethanone is unique due to its three bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-dibromo-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTUNOVZJWIKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157279
Record name Acetophenone, 2,2,4'-tribromo-
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Molecular Weight

356.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13195-79-4
Record name 2,2-Dibromo-1-(4-bromophenyl)ethanone
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Record name 2,2,4'-Tribromoacetophenone
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Record name 13195-79-4
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Record name Acetophenone, 2,2,4'-tribromo-
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Record name 2,2-dibromo-1-(4-bromophenyl)ethan-1-one
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Record name 2,2,4'-TRIBROMOACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights about the structure of 2,2-Dibromo-1-(4-bromophenyl)ethanone were revealed through vibrational spectroscopy and computational analysis?

A1: The study utilized FTIR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. These experimental techniques provided valuable data about the molecule's vibrations at various energy levels. Further, Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to predict the molecule's optimal geometry, vibrational frequencies, infrared intensities, and Raman scattering activities []. Comparing the experimental and calculated data allowed for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecule's structural characteristics.

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